molecular formula C11H16N2O3S B14345468 2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide CAS No. 97141-29-2

2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide

Cat. No.: B14345468
CAS No.: 97141-29-2
M. Wt: 256.32 g/mol
InChI Key: OZCHAKVNBOEIGN-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide is an organic compound belonging to the class of amides. This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a methyl group. The presence of both amide and sulfamoyl functionalities makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide typically involves the following steps:

    Formation of the Sulfamoyl Group:

    Amide Formation: The amide bond is formed by reacting the sulfamoyl-substituted phenyl compound with 2-methylpropanoyl chloride in the presence of a base like triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the amide group.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-2-sulfamoylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Methyl-N-(2-sulfamoylphenyl)propanamide: Lacks the additional methyl group on the phenyl ring.

Uniqueness

2-Methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide is unique due to the specific positioning of the methyl and sulfamoyl groups, which can influence its reactivity and binding affinity to molecular targets. This unique structure can result in distinct biological activities compared to similar compounds.

Properties

CAS No.

97141-29-2

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

2-methyl-N-(5-methyl-2-sulfamoylphenyl)propanamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)11(14)13-9-6-8(3)4-5-10(9)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)

InChI Key

OZCHAKVNBOEIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)NC(=O)C(C)C

Origin of Product

United States

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